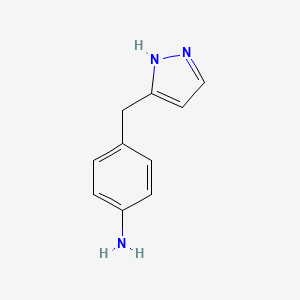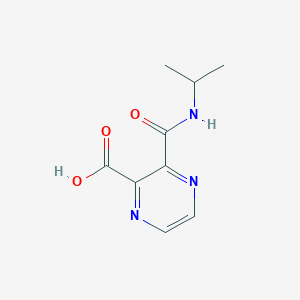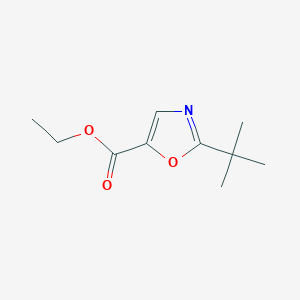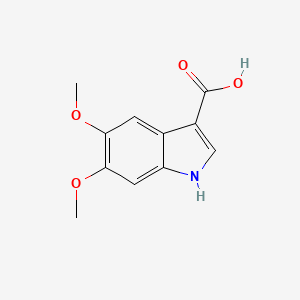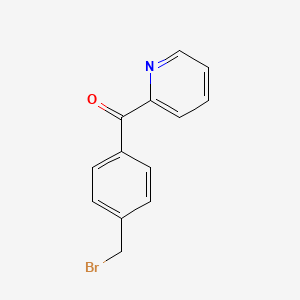
(4-(Bromomethyl)phenyl)(pyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Bromomethyl)phenyl)(pyridin-2-yl)methanone is an organic compound that features a bromomethyl group attached to a phenyl ring, which is further connected to a pyridin-2-yl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Bromomethyl)phenyl)(pyridin-2-yl)methanone typically involves the bromination of a precursor compound. One common method is the reaction of 4-bromoacetophenone with pyridine-2-carboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(4-(Bromomethyl)phenyl)(pyridin-2-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
(4-(Bromomethyl)phenyl)(pyridin-2-yl)methanone has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial or anticancer properties.
Materials Science: Employed in the development of novel materials with specific electronic or photonic properties.
Chemical Biology: Utilized as a probe for studying biological processes through covalent modification of target proteins.
Mechanism of Action
The mechanism of action of (4-(Bromomethyl)phenyl)(pyridin-2-yl)methanone involves its ability to form covalent bonds with biological targets. The bromomethyl group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of stable adducts. This covalent modification can alter the function of the target molecule, providing insights into its biological role .
Comparison with Similar Compounds
Similar Compounds
Phenyl (pyridin-2-yl)methanone: Lacks the bromomethyl group, making it less reactive in substitution reactions.
(4-Dibromomethyl-phenyl)(phenyl)methanone: Contains two bromomethyl groups, increasing its reactivity but also its potential toxicity.
(4-Methoxyphenyl)(pyridin-2-yl)methanone: Substituted with a methoxy group instead of a bromomethyl group, altering its electronic properties and reactivity.
Uniqueness
(4-(Bromomethyl)phenyl)(pyridin-2-yl)methanone is unique due to the presence of both a bromomethyl group and a pyridin-2-yl methanone moiety. This combination allows for versatile chemical modifications and applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H10BrNO |
|---|---|
Molecular Weight |
276.13 g/mol |
IUPAC Name |
[4-(bromomethyl)phenyl]-pyridin-2-ylmethanone |
InChI |
InChI=1S/C13H10BrNO/c14-9-10-4-6-11(7-5-10)13(16)12-3-1-2-8-15-12/h1-8H,9H2 |
InChI Key |
QOVANAOWSOKGDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)amino]-3-oxopropanoic acid](/img/structure/B13988616.png)
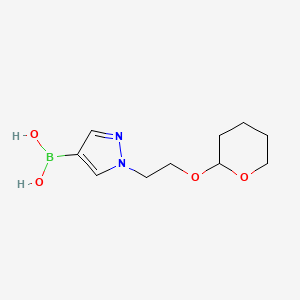
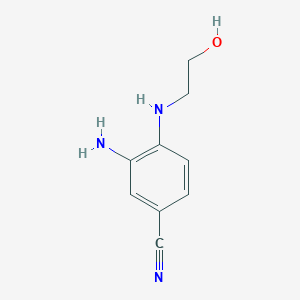
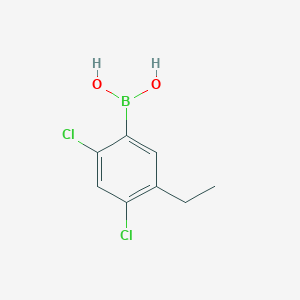
![Ethyl 3-oxo-4-{[tri(propan-2-yl)silyl]oxy}butanoate](/img/structure/B13988630.png)
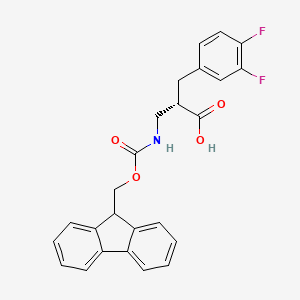
![Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]-](/img/structure/B13988650.png)
![[4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid](/img/structure/B13988653.png)
![2-[(2-Chloropyridin-4-yl)oxy]-1-(oxan-4-yl)ethan-1-one](/img/structure/B13988654.png)

